6-Aminohexylphosphonic acid hydrochloride salt
Description
6-Aminohexylphosphonic acid hydrochloride salt (6AHPA) is an organophosphonic acid derivative characterized by a six-carbon alkyl chain terminated by an amino group and a phosphonic acid moiety, with a hydrochloride counterion. This compound is frequently utilized in materials science for surface functionalization due to its ability to form stable covalent bonds with metal oxides like titanium dioxide (TiO₂) . Its structure (C₆H₁₅NPO₃·HCl) combines hydrophilicity from the phosphonic acid group and the hydrochloride salt with hydrophobic contributions from the hexyl chain, enabling versatile applications in catalysis, biomaterials, and nanotechnology .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H17ClNO3P |
|---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
6-aminohexylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C6H16NO3P.ClH/c7-5-3-1-2-4-6-11(8,9)10;/h1-7H2,(H2,8,9,10);1H |
InChI Key |
WQDFKCNDHMSGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCP(=O)(O)O)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Phosphonation and Hydrochloride Salt Formation
Phosphonic Acid Functionalization of Hexylamine Precursors
A widely adopted route involves the phosphonation of 6-aminohexanol or its derivatives. In one protocol, 6-aminohexanol reacts with phosphorus trichloride (PCl₃) in anhydrous dichloromethane under nitrogen atmosphere, followed by hydrolysis with concentrated hydrochloric acid (HCl). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a phosphonic acid group:
$$
\text{C}6\text{H}{13}\text{NH}2\text{OH} + \text{PCl}3 \xrightarrow{\text{CH}2\text{Cl}2} \text{C}6\text{H}{13}\text{NH}2\text{PO(OH)}2 + 3\text{HCl}
$$
Excess HCl ensures protonation of the amine, yielding the hydrochloride salt. Post-synthesis, the crude product is purified via recrystallization from methanol/acetone mixtures, achieving >95% purity (HPLC).
Table 1: Key Reaction Parameters for Direct Phosphonation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| PCl₃ Equivalents | 1.2–1.5 | <1.2: Incomplete substitution; >1.5: Side reactions |
| Temperature | 0–5°C | Higher temps accelerate decomposition |
| HCl Concentration | 6 M | Lower concentrations impede salt formation |
| Solvent | Anhydrous CH₂Cl₂ | Polar aprotic solvents minimize hydrolysis |
Hydrochloric Acid-Mediated Salt Formation from Free Base
For pre-synthesized 6-aminohexylphosphonic acid, hydrochloride salt formation is achieved by dissolving the free base in methanol and adding stoichiometric HCl (gas or 37% aqueous). The mixture is stirred at 20–25°C for 12 h, followed by solvent evaporation under reduced pressure. This method yields crystalline material with chloride content <0.2% (argentometric titration).
Multi-Step Synthesis from Caprolactam Derivatives
Hydrolysis of 6-Aminohexylphosphonate Esters
Ethyl or methyl esters of 6-aminohexylphosphonic acid are hydrolyzed under acidic conditions. For example, ethyl 6-aminohexylphosphonate is refluxed with 6 M HCl (1:3 v/v) for 8 h, converting the ester to the phosphonic acid while protonating the amine. The reaction pathway is:
$$
\text{C}6\text{H}{13}\text{NH}2\text{PO(OEt)}2 + 3\text{HCl} \xrightarrow{\Delta} \text{C}6\text{H}{13}\text{NH}3^+\text{Cl}^- \cdot \text{PO(OH)}2 + 2\text{EtOH}
$$
Yields exceed 90% when using excess HCl (3–5 equivalents), with residual ethanol removed via azeotropic distillation with toluene.
Reductive Amination of Phosphonated Aldehydes
Alternative routes employ reductive amination. 6-Phosphonohexanal is reacted with ammonium acetate in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The resultant amine is treated with HCl gas to form the hydrochloride salt. This method allows precise control over stereochemistry but requires stringent pH monitoring to avoid borane side reactions.
Purification and Analytical Validation
Crystallization Optimization
Recrystallization from methanol/water (4:1 v/v) at 50°C yields needle-like crystals with low chloride impurity (0.04–0.15%). Slow cooling (0.5°C/min) enhances crystal homogeneity, as evidenced by XRPD peaks at 7.99°, 16.06°, and 24.21° 2θ.
Spectroscopic Characterization
- ³¹P NMR : A singlet at δ 22.1 ppm confirms the phosphonic acid group.
- ¹H NMR : Methylene protons adjacent to phosphorus resonate at δ 1.65–1.80 ppm (multiplet), while amine protons appear as a broad peak at δ 8.2 ppm.
- FT-IR : P=O stretching at 1150 cm⁻¹ and NH₃⁺ deformation at 1610 cm⁻¹ validate salt formation.
Table 2: Analytical Benchmarks for Purity Assessment
| Technique | Target Specification | Acceptable Range |
|---|---|---|
| HPLC (210 nm) | Purity ≥99.5% | 99.0–100.5% |
| Argentometric Titration | Cl⁻ ≤0.2% | 0.1–0.25% |
| Karl Fischer | H₂O ≤0.1% | 0.05–0.15% |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 6-Aminohexylphosphonic acid hydrochloride salt undergoes various types of chemical reactions, including:
Substitution Reactions: Reacts with carbonyl compounds to form imine ligations.
Oxidation and Reduction Reactions: Can undergo oxidation to form corresponding phosphonic acid derivatives.
Common Reagents and Conditions:
Aldehydes and Ketones: Used in imine ligation reactions.
Oxidizing Agents: Used in oxidation reactions to form phosphonic acid derivatives.
Major Products Formed:
Imines: Formed from the reaction with aldehydes or ketones.
Phosphonic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
6-Aminohexylphosphonic acid hydrochloride salt is used in scientific research for various applications, including controlling CO2 adsorption and nucleation . Studies show that phosphonates, including those with an amine group, are effective chelating agents, enhancing metal-binding abilities .
Applications and Research Findings:
- ** controlling CO2 adsorption:** 6-Aminohexyl phosphonic acid hydrochloride salt is used to control CO2 adsorption .
- Metal Chelation: Phosphonic acids, especially those with an amine group (like aminomethylphosphonic acids), are effective chelating agents. They bind tightly to di- and trivalent metal ions, making them useful in water softening and preventing scale formation . Aminomethylphosphonic acids have applications in the separation of metals and rare earth elements via solvent extraction .
- Scale Inhibition and Corrosion Control: Phosphonates are used in cooling waters, desalination systems, and oil fields to inhibit scale formation and control corrosion of iron and steel . They are also used in reverse osmosis systems as antiscalants .
- Peroxide Bleach Stabilization: In the pulp and paper manufacturing and textile industry, phosphonates stabilize peroxide bleach by chelating metals that could inactivate the peroxide .
- Detergents: Phosphonates are added to detergents as a combination of chelating agents, scale inhibitors, and bleach stabilizers .
- Medical Applications: Phosphonates are used in medicine to treat disorders associated with bone formation and calcium metabolism and as carriers for radionuclides in bone cancer treatments .
- Synthesis of Modified Peptides: 6-aminohexanoic acid, which has a similar structure, plays a role in the chemical synthesis of modified peptides and various biologically active structures .
- Enzyme Inhibition: The presence of ε-Ahx residues in the structure of a peptide can prevent enzyme hydrolysis in vivo and influence its biological activity .
- Drug Delivery Systems: 6-aminohexanoic acid has been used to modify the hydrophobicity and flexibility of poly(amidoamine) dendrimers (PAMAM), which are tested as non-viral vectors for gene and drug delivery .
- Anti-bacterial Agents: Peptide mimetics with C-terminal residues simulating natural amino acids have been designed as inhibitors of bacterial cell wall biosynthesis .
- Production of Pantothenic Acid Deficiency: The ester of 2-aminoethylphosphonic acid can be employed in the form of an acid addition salt to produce pantothenic acid deficiency in laboratory animals to be used in the study of metabolic deficiency states .
- Organism Detection and Assay: Said compounds are also useful in the detection and assay of organisms, of which they inhibit the growth, such as Lactobacillus arabinosus, Lactobacillus casei, and are particularly useful for the selective inhibition and/ or assay of such organisms when present in association with organisms whose growth is unaffected by said compounds .
Mechanism of Action
The mechanism of action of 6-aminohexylphosphonic acid hydrochloride salt involves its ability to react with carbonyl functions such as aldehydes or ketones to form imine ligations. This reaction is facilitated by the presence of the amino group, which acts as a nucleophile, attacking the carbonyl carbon and forming a stable imine bond . The molecular targets and pathways involved in this reaction are primarily related to the formation of stable covalent bonds with carbonyl-containing compounds .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. 3-Aminopropylphosphonic Acid Hydrochloride Salt (3APPA)
- Structure: Shorter alkyl chain (3 carbons) with similar amino-phosphonic acid groups .
- Properties : Higher hydrophilicity due to the shorter chain, leading to faster adsorption on TiO₂ surfaces but lower thermal stability compared to 6AHPA .
- Applications : Preferred for rapid surface modifications in aqueous environments, whereas 6AHPA’s longer chain enhances durability in organic solvents .
2.1.2. Methyl 6-Aminohexanoate Hydrochloride
- Structure: Ester derivative (C₇H₁₅NO₂·HCl) lacking the phosphonic acid group .
- Properties : Reduced chelation capacity due to the absence of phosphonic acid, limiting its use in metal binding. However, the ester group improves volatility for gas-phase applications .
- Applications : Primarily used in pharmaceutical intermediates rather than material functionalization .
Diethylenetriaminepentakis(methylphosphonic acid) (DTPPA)
- Structure : Multi-dentate ligand with five phosphonic acid groups .

- Properties : Superior metal-chelating efficiency (e.g., for Ru or Pd catalysts) but higher synthetic complexity and cost compared to 6AHPA .
- Applications : Industrial catalysis and wastewater treatment, whereas 6AHPA is favored for single-site surface grafting .
Physicochemical Properties
Performance in Surface Modification
- 6AHPA: Forms dense, hydrophobic monolayers on TiO₂, improving resistance to oxidative degradation. The hexyl chain minimizes steric hindrance during grafting .
- 3APPA : Generates hydrophilic surfaces with higher defect density due to rapid adsorption, limiting long-term stability .
- DTPPA: Creates cross-linked networks on metal oxides, ideal for high-loading catalytic systems but unsuitable for monolayer applications .
Stability and Reactivity
- Acid Stability: 6AHPA and other hydrochloride salts (e.g., fluoxetine HCl ) maintain integrity in acidic media, unlike non-salt phosphonic acids, which may protonate and desorb .
- Thermal Stability : 6AHPA decomposes at 220°C, outperforming 3APPA (180°C) but underperforming DTPPA (300°C) .
Biological Activity
6-Aminohexylphosphonic acid hydrochloride salt is a compound of significant interest in various biological applications due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the molecular formula . The compound features a hexyl chain attached to an amino group and a phosphonic acid moiety. Its zwitterionic nature allows it to interact with biological systems effectively, mimicking amino acids while providing additional phosphonic acid functionalities.
The biological activity of 6-aminohexylphosphonic acid is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The phosphonic acid group can form stable complexes with metal ions, which may enhance its bioactivity. Additionally, the amino group can facilitate interactions with cellular receptors or enzymes.
Key Mechanisms Include:
- Metal Chelation : The phosphonic acid moiety can chelate metal ions, potentially influencing enzymatic activity and cellular signaling pathways.
- Antimicrobial Activity : Research indicates that aminophosphonic acids exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function .
- Cellular Uptake : The structural similarity to natural amino acids may facilitate the uptake of 6-aminohexylphosphonic acid into cells, enhancing its therapeutic potential.
Biological Applications
The compound has been explored for various applications in healthcare and agriculture:
- Antibacterial Agents : Studies have shown that aminophosphonic acids, including 6-aminohexylphosphonic acid, possess antibacterial properties against a range of pathogens. For instance, the incorporation of this compound into biomaterials has demonstrated enhanced resistance to bacterial colonization .
- Biomolecular Coupling : It has been utilized in anchoring biomolecules on surfaces like titanium oxide for improved biocompatibility and functionality in biomedical applications .
- Potential Therapeutics : Research has indicated that derivatives of aminophosphonic acids may serve as lead compounds in drug discovery due to their diverse biological activities .
Case Studies
-
Antibacterial Efficacy :
A study investigated the antibacterial effects of various aminophosphonic acids against Gram-positive and Gram-negative bacteria. Results indicated that 6-aminohexylphosphonic acid showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent . -
Biomolecular Applications :
In a study focused on biomolecular coupling, 6-aminohexylphosphonic acid was anchored onto titanium oxide surfaces. This modification improved the attachment of biomolecules, enhancing the surface's biocompatibility for applications in tissue engineering . -
Metal Ion Interaction :
Research highlighted the ability of 6-aminohexylphosphonic acid to chelate metal ions like lead and cadmium, facilitating their removal from contaminated environments. This property underscores its potential utility in environmental remediation efforts .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of 6-aminohexylphosphonic acid compared to other aminophosphonic acids:
| Compound | Antimicrobial Activity | Metal Chelation | Cellular Uptake | Applications |
|---|---|---|---|---|
| 6-Aminohexylphosphonic Acid | High | Yes | High | Antibacterial agents, biomaterials |
| Aminomethylphosphonic Acid | Moderate | Yes | Moderate | Drug discovery, agricultural applications |
| Phosphonopeptides | High | Limited | Low | Antibacterial agents |
Q & A
Q. What are the recommended synthetic routes for 6-aminohexylphosphonic acid hydrochloride salt, and how do reaction conditions influence yield?
The synthesis typically involves phosphorylation of 6-aminohexanol derivatives under controlled acidic conditions. A common approach is reacting 6-aminohexanol with phosphonic acid in the presence of hydrochloric acid as a catalyst, followed by purification via recrystallization. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Molar ratios : A 1:1.2 molar ratio of 6-aminohexanol to phosphonic acid minimizes unreacted starting material.
- Solvent : Use aqueous HCl (6M) to stabilize the hydrochloride salt form .
Post-synthesis, confirm purity via HPLC (e.g., using a hexanesulfonic acid-based mobile phase at pH 2.0) .
Q. How can researchers determine the purity and stability of this compound?
- Purity Analysis :
- HPLC : Use a C18 column with a mobile phase of 50 mM hexanesulfonic acid (pH 2.0) and acetonitrile (60:40 v/v). Monitor UV absorbance at 210 nm .
- Mass Spectrometry : Confirm molecular weight ([M+H]+ expected at ~228.6 g/mol) and absence of degradation peaks.
- Stability Testing :
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for 6-aminohexylphosphonic acid derivatives?
Discrepancies in enzyme inhibition studies (e.g., alkaline phosphatase) may arise from:
- Buffer Compatibility : Phosphate buffers interfere with phosphonic acid analogs; use Tris-HCl (pH 7.4) instead.
- Salt Form Variability : Ensure the hydrochloride salt is fully dissolved (solubility: >50 mg/mL in PBS) to avoid colloidal aggregates that skew IC50 values .
- Control Experiments : Include negative controls with structurally similar but inactive phosphonates (e.g., methylphosphonic acid) to isolate target-specific effects .
Q. How can researchers optimize ligand-binding assays using this compound in metalloenzyme studies?
- Chelation Optimization : Titrate the compound against Zn²⁺/Mg²⁺-containing enzymes (e.g., metalloproteases) using isothermal titration calorimetry (ITC) to determine stoichiometry and binding constants.
- Competitive Assays : Pair with EDTA to distinguish direct metal chelation vs. allosteric inhibition.
- Structural Validation : Use X-ray crystallography to confirm binding modes; the hexyl chain may induce conformational changes in enzyme active sites .
Q. What methodologies address challenges in quantifying trace impurities (e.g., residual solvents) in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

